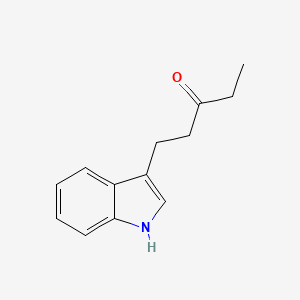![molecular formula C18H15N3O2 B14223165 3-[5-(3-Hydroxyanilino)pyridin-3-yl]benzamide CAS No. 821784-70-7](/img/structure/B14223165.png)
3-[5-(3-Hydroxyanilino)pyridin-3-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(3-Hydroxyanilino)pyridin-3-yl]benzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzamide group attached to a pyridine ring, which is further substituted with a hydroxyanilino group. Its complex structure makes it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(3-Hydroxyanilino)pyridin-3-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Hydroxyanilino Group: This step involves the substitution of an aniline derivative onto the pyridine ring, often using a coupling reagent.
Attachment of the Benzamide Group: The final step involves the formation of the amide bond, typically through a reaction between a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be utilized to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-[5-(3-Hydroxyanilino)pyridin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
3-[5-(3-Hydroxyanilino)pyridin-3-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[5-(3-Hydroxyanilino)pyridin-3-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[5-(3-Aminoanilino)pyridin-3-yl]benzamide
- 3-[5-(3-Methoxyanilino)pyridin-3-yl]benzamide
- 3-[5-(3-Chloroanilino)pyridin-3-yl]benzamide
Uniqueness
3-[5-(3-Hydroxyanilino)pyridin-3-yl]benzamide is unique due to the presence of the hydroxy group, which can participate in hydrogen bonding and other interactions. This feature may enhance its binding affinity to biological targets and improve its solubility and bioavailability compared to similar compounds.
Propiedades
Número CAS |
821784-70-7 |
|---|---|
Fórmula molecular |
C18H15N3O2 |
Peso molecular |
305.3 g/mol |
Nombre IUPAC |
3-[5-(3-hydroxyanilino)pyridin-3-yl]benzamide |
InChI |
InChI=1S/C18H15N3O2/c19-18(23)13-4-1-3-12(7-13)14-8-16(11-20-10-14)21-15-5-2-6-17(22)9-15/h1-11,21-22H,(H2,19,23) |
Clave InChI |
HZPCHEKURXWCQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)N)C2=CC(=CN=C2)NC3=CC(=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


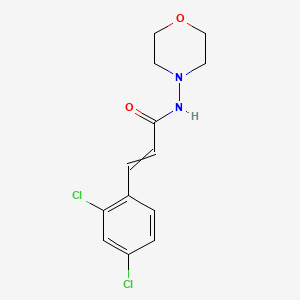
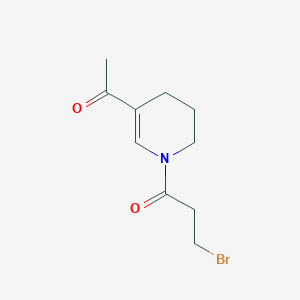
![N-[(4-Fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide](/img/structure/B14223102.png)
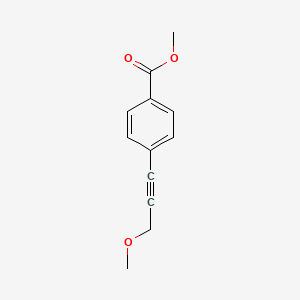
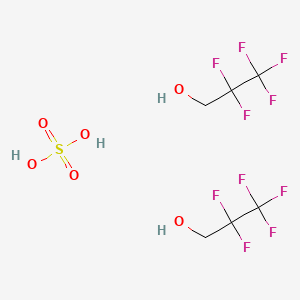
![N-Butyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine](/img/structure/B14223112.png)
![Benzonitrile, 3-[(4-methylphenyl)sulfonyl]-](/img/structure/B14223120.png)
![2-Methyl-4-[(3-nitrophenyl)ethynyl]-1,3-thiazole](/img/structure/B14223126.png)
![4-(4-Fluorophenyl)-2-methyl-6-[3-(piperidin-1-YL)propoxy]pyridine](/img/structure/B14223131.png)

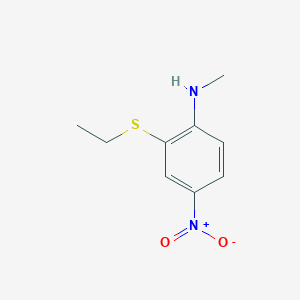
![2-{[(4-Fluorophenyl)methyl]amino}pyridine-3-carbohydrazide](/img/structure/B14223146.png)

